molecular formula C18H17ClN2O4S B2740019 N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251705-30-2

N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2740019
CAS No.: 1251705-30-2
M. Wt: 392.85
InChI Key: MJHIPGNHSYLHMF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with molecular targets in the body. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives, which share a similar core structure but differ in their functional groups. Examples include:

    Thieno[3,2-b]pyridine-6-carboxamide: Lacks the 3-chloro-4-methoxyphenyl and propyl groups.

    4-propylthieno[3,2-b]pyridine-6-carboxamide: Lacks the 3-chloro-4-methoxyphenyl group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propylthieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-3-7-21-12-6-8-26-16(12)15(22)14(18(21)24)17(23)20-10-4-5-13(25-2)11(19)9-10/h4-6,8-9,22H,3,7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHIPGNHSYLHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)Cl)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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